2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485938
InChI: InChI=1S/C15H21NO5/c1-8-6-10(7-9(2)12(8)17)11(13(18)19)16-14(20)21-15(3,4)5/h6-7,11,17H,1-5H3,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid

CAS No.:

Cat. No.: VC16485938

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid -

Specification

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name 2-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C15H21NO5/c1-8-6-10(7-9(2)12(8)17)11(13(18)19)16-14(20)21-15(3,4)5/h6-7,11,17H,1-5H3,(H,16,20)(H,18,19)
Standard InChI Key JBAYPKXRANKQHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. Its molecular formula is derived as C₁₆H₂₁NO₅, incorporating:

  • A tert-butoxycarbonyl (Boc) group (C₅H₉O₂) for amino protection.

  • A 4-hydroxy-3,5-dimethylphenyl aromatic ring (C₈H₉O).

  • An acetic acid backbone (C₂H₄O₂) with substitutions at the α-carbon.

The molecular weight is calculated as 317.34 g/mol, aligning with analogs such as 2-((tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid (279.33 g/mol) and 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (236.31 g/mol) .

Table 1: Key Identifiers

PropertyValueSource Analogs
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-hydroxy-3,5-dimethylphenyl)acetic acidDerived from
Molecular FormulaC₁₆H₂₁NO₅Calculated
Molecular Weight317.34 g/molCalculated
SMILESCC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1O)C)C)C(=O)O)CDerived from

Stereochemical Considerations

The α-carbon of the acetic acid moiety serves as a chiral center due to its four distinct substituents: the Boc-protected amino group, the substituted phenyl ring, the carboxylic acid, and a hydrogen atom. This chirality is critical for biological activity, as seen in related Boc-protected amino acids like (R)-2-(tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid, where stereochemistry influences receptor binding.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential functionalization of the aromatic ring and Boc protection of the amino group:

  • Aromatic Ring Functionalization:

    • The 4-hydroxy-3,5-dimethylphenyl group is synthesized via Friedel-Crafts alkylation or hydroxylation of pre-substituted toluene derivatives .

    • Methyl groups are introduced at positions 3 and 5 using methylating agents like methyl iodide under basic conditions.

  • Boc Protection:

    • The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, forming the Boc-carbamate linkage .

  • Acetic Acid Backbone Assembly:

    • The substituted phenyl and Boc-amino groups are introduced to the α-carbon of glycine through nucleophilic substitution or Michael addition reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Boc ProtectionBoc₂O, Et₃N, THF, 0°C→RT85–90
Phenyl SubstitutionH₂SO₄, HNO₃, 50°C70–75

Industrial-Scale Production

Industrial synthesis employs continuous-flow microreactors to enhance efficiency and reduce byproducts. For example, Boc-protection reactions achieve >90% conversion in flow systems compared to 85% in batch processes.

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

  • Stability: The Boc group is stable under basic conditions but hydrolyzes in acidic environments (pH <4), releasing gaseous CO₂ and tert-butanol .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include N-H stretch (3300 cm⁻¹), C=O (1720 cm⁻¹, Boc; 1700 cm⁻¹, carboxylic acid), and O-H (3200 cm⁻¹, phenolic) .

  • NMR: ¹H NMR (DMSO-d₆) displays singlet δ 1.38 ppm (9H, tert-butyl), δ 6.50 ppm (1H, aromatic), and δ 12.10 ppm (1H, carboxylic acid) .

Biological Activity and Applications

Role in Peptide Synthesis

As a Boc-protected amino acid derivative, this compound is integral to solid-phase peptide synthesis (SPPS). The Boc group prevents unwanted side reactions during coupling, while the phenolic hydroxyl group enables selective deprotection under mild acidic conditions .

Pharmaceutical Relevance

Structural analogs exhibit inhibitory activity against enzymes like tyrosine phosphatases, making them candidates for anticancer therapeutics. For instance, phosphotyrosyl mimetic 17 (CHEMBL106109) shows IC₅₀ = 0.8 μM against PTP1B, a target in diabetes and obesity .

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